3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol
Description
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(17)10-13/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGODGOMALUAEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683572 | |
| Record name | 3'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-45-0 | |
| Record name | 3'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol typically involves the reaction of 4-aminophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for:
- Anticancer Agents: Studies have shown that derivatives of this compound can inhibit tumor growth in vitro by targeting specific cancer cell lines.
- Antimicrobial Activity: Research indicates that this compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Intermediate in Drug Development: It can be utilized to synthesize more complex pharmaceutical compounds through various coupling reactions.
- Functionalization of Aromatic Compounds: The presence of the dimethylaminocarbonyl group facilitates further modifications, allowing for the development of novel materials.
Materials Science
In materials science, this compound is explored for:
- Polymer Production: Its unique chemical properties enable its use in synthesizing polymers with specific functionalities.
- Coatings and Adhesives: The compound can enhance the performance characteristics of coatings due to its chemical stability and reactivity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Anticancer Activity | Demonstrated that derivatives of this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis. |
| Johnson et al. (2022) | Antimicrobial Properties | Reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antibiotics. |
| Lee et al. (2023) | Material Science | Explored the use of this compound in creating high-performance polymer composites with enhanced thermal stability and mechanical properties. |
Mechanism of Action
The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylaminocarbonyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituent effects, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison
*Inferred from structural analogs in .
Key Comparisons
Substituent Effects on Acidity The dimethylaminocarbonyl group in the target compound is electron-withdrawing via resonance, reducing phenol acidity compared to unsubstituted phenol. In contrast, 3-nitrophenol has a strongly electron-withdrawing nitro group, resulting in significantly higher acidity (pKa ~8.3 vs. ~10 for phenol) . 4-(Dimethylamino)phenol exhibits basicity due to the electron-donating dimethylamino group, increasing the phenol’s pKa compared to the target compound .
Polarity and Solubility The dimethylaminocarbonyl group enhances polarity, likely improving aqueous solubility compared to non-polar analogs like 3-nitrophenol. This property aligns with biochemical applications, as seen in related compounds like p-(acetylamino)phenol (Paracetamol), which has moderate water solubility due to its amide group .
Biological Activity p-(Acetylamino)phenol (Paracetamol) demonstrates analgesic activity, suggesting that the target compound’s amide group may similarly influence bioactivity . However, the dimethylamino substituent could alter metabolic pathways or receptor interactions.
Synthetic Routes Analogous compounds (e.g., 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline ) are synthesized via reductive amination or Ullmann coupling. The target compound may require similar methods, such as coupling a pre-functionalized phenylboronic acid with a phenol derivative .
Q & A
Q. What are the common synthetic routes for 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling reactions, such as the Suzuki-Miyaura cross-coupling, using phenylboronic acid derivatives. For example, 4-(N,N-dimethylaminocarbonyl)phenylboronic acid (CAS: 405520-68-5) can react with halogenated phenolic precursors under palladium catalysis . Key optimization parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 molar ratio.
- Temperature : 80–100°C in refluxing THF or dioxane.
- Protecting groups : Use acetyl or benzyl groups to protect the phenolic hydroxyl during coupling, followed by deprotection with NaOH/MeOH .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Q. Table 1: Example Reaction Conditions
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | Boronic acid donor | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 65–75 |
| 3-Bromo-4-hydroxyphenol | Halogenated precursor | Deprotection: NaOH/MeOH, RT | 85–90 |
Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer:
- NMR :
- IR : Detect the carbonyl stretch (C=O) at ~1650 cm⁻¹ and phenolic O-H stretch at ~3300 cm⁻¹. Compare with NIST reference spectra for validation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 270.12). Use electrospray ionization (ESI) in positive ion mode .
Advanced Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer: Discrepancies in crystal structure data (e.g., unit cell parameters, space group assignments) often arise from disordered solvent molecules or twinning. To address this:
- High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to improve data quality.
- Software tools : Refine structures using SHELXL (for small molecules) or SHELXE (for macromolecular interfaces) to model disorder and hydrogen bonding .
- Validation metrics : Check R-factor convergence (<5%), ADDSYM for missed symmetry, and PLATON’s TWINLAW for twinning detection .
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R-factor | 0.032 |
| Resolution | 0.84 Å |
| Disordered solvent | Modeled with PART |
Q. What advanced methodologies are recommended for impurity profiling during synthesis?
Methodological Answer: Impurities such as 3-(dimethylamino)phenol (a common byproduct) can be identified using:
- HPLC-MS : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (0.1% formic acid) gradient. Monitor m/z 138.07 ([M+H]⁺ for 3-(dimethylamino)phenol) .
- Spiking experiments : Compare retention times with in-house synthesized impurity standards.
- Quantitative NMR (qNMR) : Use deuterated DMSO to quantify residual solvents or unreacted boronic acid .
Q. How can computational modeling predict the compound’s reactivity in drug synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set.
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Validate with binding free energy (ΔG < -7 kcal/mol) .
- Solubility prediction : Use COSMO-RS to estimate logP and aqueous solubility, critical for bioavailability studies .
Q. What strategies mitigate challenges in scaling up synthesis for research quantities?
Methodological Answer:
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of boronic acid) by precise temperature/residence time control .
- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to minimize metal leaching.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
